methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound that features a triazole ring substituted with an aminophenyl group and a carboxylic acid methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the triazole ring.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides, acids, or bases are employed depending on the desired substitution.
Major Products:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-Aminophenyl)-4-triazolecarboxylic acid methyl ester
- 1-(3-Nitrophenyl)-4-triazolecarboxylic acid methyl ester
- 1-(3-Aminophenyl)-5-triazolecarboxylic acid methyl ester
Uniqueness: methyl 1-(3-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the aminophenyl group on the triazole ring, which can influence its reactivity and binding properties. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs.
Properties
Molecular Formula |
C10H10N4O2 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 1-(3-aminophenyl)triazole-4-carboxylate |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-3-7(11)5-8/h2-6H,11H2,1H3 |
InChI Key |
ODJXAOSGBXOSSI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN(N=N1)C2=CC=CC(=C2)N |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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